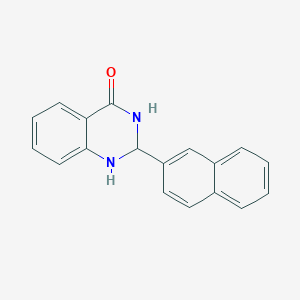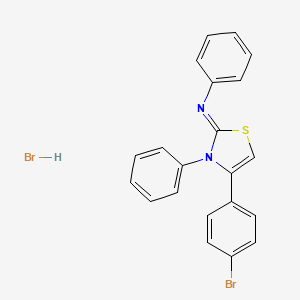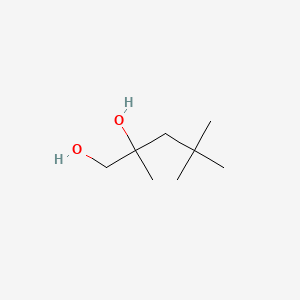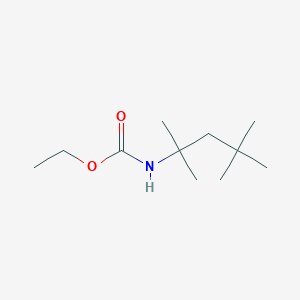![molecular formula C14H14N4O3 B11962940 2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11962940.png)
2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-nitrobenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyrrole ring, a nitrobenzylidene moiety, and an acetohydrazide group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-nitrobenzylidene)acetohydrazide typically involves the condensation reaction between 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Preparation of 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide: This intermediate can be synthesized by reacting 2-(1-Methyl-1H-pyrrol-2-yl)acetic acid with hydrazine hydrate in the presence of a dehydrating agent such as phosphorus oxychloride.
Condensation Reaction: The prepared 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide is then reacted with 4-nitrobenzaldehyde in ethanol under reflux conditions to form the desired hydrazone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The pyrrole ring can be oxidized under strong oxidative conditions, leading to ring-opening or formation of pyrrole-2,5-diones.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Reduction: 2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-aminobenzylidene)acetohydrazide.
Oxidation: Pyrrole-2,5-diones or ring-opened products.
Substitution: Various substituted hydrazones depending on the nucleophile used.
科学的研究の応用
2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-nitrobenzylidene)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The presence of the nitro group and hydrazone linkage is crucial for its biological activity.
Biological Studies: It is used in studies to understand the interaction of hydrazones with biological targets such as enzymes and receptors.
Material Science: The compound can be explored for its potential use in the development of organic materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-nitrobenzylidene)acetohydrazide is not fully understood, but it is believed to involve the following pathways:
Interaction with Enzymes: The hydrazone moiety can form covalent bonds with enzyme active sites, inhibiting their activity.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The nitro group can undergo redox cycling, leading to the generation of reactive oxygen species that can induce cellular damage.
類似化合物との比較
Similar Compounds
2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-chlorobenzylidene)acetohydrazide: Similar structure but with a chloro group instead of a nitro group.
2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-methoxybenzylidene)acetohydrazide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
2-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-nitrobenzylidene)acetohydrazide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly interesting for studies related to redox chemistry and biological activity.
特性
分子式 |
C14H14N4O3 |
|---|---|
分子量 |
286.29 g/mol |
IUPAC名 |
2-(1-methylpyrrol-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C14H14N4O3/c1-17-8-2-3-13(17)9-14(19)16-15-10-11-4-6-12(7-5-11)18(20)21/h2-8,10H,9H2,1H3,(H,16,19)/b15-10+ |
InChIキー |
RTYSIEMHWCNVQI-XNTDXEJSSA-N |
異性体SMILES |
CN1C=CC=C1CC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CN1C=CC=C1CC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
溶解性 |
25.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


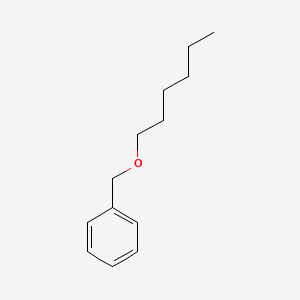

![2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-5-(diethylamino)phenol](/img/structure/B11962864.png)

![(4Z)-4-[2-(4-methylphenyl)hydrazinylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11962875.png)

